molecular formula C5H2BrClO2S B2790001 5-Bromo-4-chlorothiophene-3-carboxylic acid CAS No. 2150373-98-9

5-Bromo-4-chlorothiophene-3-carboxylic acid

Cat. No. B2790001
CAS RN: 2150373-98-9
M. Wt: 241.48
InChI Key: VBYYSQWTPZHGLT-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2BrClO2S and a molecular weight of 241.49 . It is a solid substance that is stored at 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClO2S/c6-4-3(7)2(1-10-4)5(8)9/h1H,(H,8,9) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.49 and is stored at 4°C .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothiophene-3-carboxylic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anticancer effects in various in vitro and in vivo studies. It has also been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-4-chlorothiophene-3-carboxylic acid in lab experiments is its relatively low cost and easy availability. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 5-Bromo-4-chlorothiophene-3-carboxylic acid. One potential direction is the further investigation of its anti-inflammatory and anticancer effects in vivo. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, the potential use of this compound as a herbicide and fungicide could be further explored. Finally, the use of this compound as a precursor for the synthesis of various materials could also be further investigated.

Synthesis Methods

The synthesis of 5-Bromo-4-chlorothiophene-3-carboxylic acid can be achieved by various methods. One of the most commonly used methods is the reaction of 5-bromo-4-chlorothiophenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Scientific Research Applications

5-Bromo-4-chlorothiophene-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results as an anti-inflammatory agent. It has also been studied for its potential use as an anticancer agent.
In the field of agrochemicals, this compound has been studied for its potential use as a herbicide. It has also been studied for its potential use as a fungicide.
In the field of materials science, this compound has been studied for its potential use as a precursor for the synthesis of various materials such as conducting polymers and organic semiconductors.

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-4-chlorothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-4-3(7)2(1-10-4)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYYSQWTPZHGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2150373-98-9
Record name 5-bromo-4-chlorothiophene-3-carboxylic acid
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